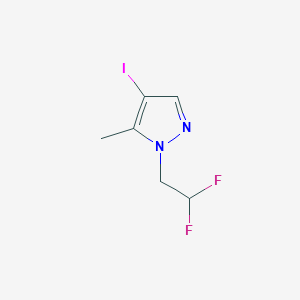

1-(2,2-difluoroethyl)-4-iodo-5-methyl-1H-pyrazole

Description

1-(2,2-Difluoroethyl)-4-iodo-5-methyl-1H-pyrazole (CAS: Not explicitly provided; referenced in ) is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl group at position 1, an iodine atom at position 4, and a methyl group at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which combines halogenation (iodine) and fluorinated alkyl chains.

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-iodo-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2IN2/c1-4-5(9)2-10-11(4)3-6(7)8/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSCKKPVCCHZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225460 | |

| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-73-9 | |

| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-methyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as 1,1-difluoro-2-iodoethane.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the iodine atom.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in organic solvents.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Pyrazole oxides.

Reduction Products: Deiodinated pyrazoles.

Coupling Products: Biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

Biological Activities

Research into the biological activities of DFMP is still in its early stages. However, pyrazoles are known for their diverse pharmacological properties. Some notable biological activities associated with pyrazole derivatives include:

- Anti-inflammatory effects : Certain pyrazoles have been shown to inhibit inflammatory pathways.

- Antibacterial and antifungal properties : Pyrazoles can exhibit significant antimicrobial activity against various pathogens.

- Potential anticancer activity : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells.

DFMP’s unique structure may enhance these activities, warranting further investigation into its specific mechanisms of action .

Applications in Medicinal Chemistry

DFMP's structural characteristics make it a candidate for drug development. Its potential applications include:

- Lead compound for drug discovery : Due to its unique substituents, DFMP could serve as a scaffold for developing new therapeutic agents targeting inflammation or infections.

- Research tool : DFMP may be used in biochemical assays to elucidate the mechanisms of pyrazole-related pharmacological effects.

Material Science Applications

Beyond medicinal chemistry, DFMP's chemical properties may find applications in material science:

- Fluorinated materials : The difluoroethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to polymers.

- Functional coatings : DFMP could be explored as a precursor for creating specialized coatings with unique chemical resistance or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and related pyrazole derivatives:

Substituent Effects on Physicochemical Properties

- Iodine vs. Nitro/Carboxylic Acid Groups : The iodine atom in the target compound increases molecular weight and polarizability compared to nitro or carboxylic acid substituents. This enhances its utility in Suzuki-Miyaura or Ullmann coupling reactions, whereas nitro groups (e.g., ) are more reactive in reduction or substitution reactions .

- Fluorinated Alkyl Chains: The 2,2-difluoroethyl group (present in all listed compounds) improves lipophilicity and metabolic stability compared to non-fluorinated analogues. This is critical for pharmacokinetic optimization in drug candidates .

- Similar effects are observed in 5-methyl-substituted kinase inhibitors () .

Biological Activity

1-(2,2-Difluoroethyl)-4-iodo-5-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C7H7F2I N2

- Molecular Weight: 266.05 g/mol

The presence of the difluoroethyl and iodo groups in the pyrazole framework contributes to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound can inhibit the spindle assembly checkpoint, which is crucial for proper cell division. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory activities. The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it relevant for treating conditions characterized by chronic inflammation .

Neuroprotective Properties

Some studies have suggested that pyrazoles can exert neuroprotective effects by influencing calcium signaling in neurons. This activity is crucial for maintaining neuronal health and function, suggesting that this compound might be beneficial in neurodegenerative diseases .

Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities through various assays. The results indicated promising anticancer activity with IC50 values indicating effective inhibition of tumor cell proliferation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazoles has revealed that modifications to the pyrazole ring significantly impact biological activity. The introduction of halogen atoms (like iodine) and fluorinated groups enhances the potency and selectivity of these compounds against specific biological targets .

Safety Profile

Preliminary toxicity assessments suggest that while this compound exhibits some level of toxicity (e.g., skin irritation), its therapeutic index may still be favorable compared to other compounds in its class. Further toxicological studies are essential to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 2,2-difluoroethyl group into pyrazole derivatives?

- Methodological Answer : The 2,2-difluoroethyl moiety can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorinated pyrazoles are often synthesized using halogenated intermediates (e.g., bromoethyl derivatives) reacted with fluorinating agents like DAST (diethylaminosulfur trifluoride) or via palladium-catalyzed cross-coupling reactions. Evidence from fluorinated pyrazole syntheses (e.g., WO patents) highlights the use of protected intermediates to prevent over-fluorination and ensure regioselectivity .

Q. How can the structure of 1-(2,2-difluoroethyl)-4-iodo-5-methyl-1H-pyrazole be confirmed spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoroethyl group shows distinct splitting patterns (e.g., coupling constants JHF ~ 47–50 Hz). The iodine atom at position 4 causes deshielding effects on adjacent carbons.

- IR Spectroscopy : Stretching frequencies for C-F bonds appear at 1100–1250 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and isotopic patterns from iodine (e.g., m/z 127 for ¹²⁷I). These methods align with structural analyses of related iodinated pyrazoles .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates iodinated pyrazoles. Recrystallization from ethanol or acetonitrile improves purity, as demonstrated in analogous syntheses of 4-iodo-pyrazole derivatives .

Advanced Research Questions

Q. How does the iodine substituent at position 4 influence the reactivity of this pyrazole in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its large atomic radius enhances oxidative addition efficiency. However, steric hindrance from the difluoroethyl group may require tailored ligands (e.g., XPhos) to improve yields. Comparative studies on iodinated vs. brominated pyrazoles suggest iodine’s superior stability under harsh conditions .

Q. What computational approaches validate the electronic effects of the difluoroethyl group on pyrazole ring stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hyperconjugation between fluorine atoms and the pyrazole ring. Natural Bond Orbital (NBO) analysis quantifies charge distribution, revealing electron-withdrawing effects that stabilize the ring. Similar methodologies were applied to Pd complexes with iodinated pyrazoles to assess ligand-metal interactions .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the difluoroethyl group). Variable-temperature NMR (VT-NMR) experiments between 25–100°C can identify conformational exchange. For complex cases, 2D NMR (COSY, NOESY) and X-ray crystallography provide definitive assignments, as seen in structural studies of 5-methyl-pyrazole derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinase or carbonic anhydrase targets) require optimizing solubility via DMSO/water mixtures. Dose-response curves (IC₅₀) and cytotoxicity profiling (MTT assays) should accompany activity studies. Related pyrazole derivatives showed activity against carbonic anhydrase isoforms, suggesting analogous testing frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.